2-Norbornanamine, 2-ethyl-N-methyl-

Description

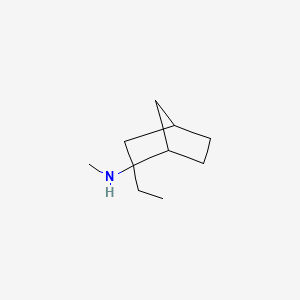

2-Norbornanamine, 2-ethyl-N-methyl- is a bicyclic amine derivative based on the norbornane (bicyclo[2.2.1]heptane) scaffold. Its structure features an ethyl group at the 2-position of the norbornane ring and an N-methyl substitution on the amine group. The molecular formula is C₉H₁₇N, with a molecular weight of 139.24 g/mol.

Propriétés

Numéro CAS |

63907-03-9 |

|---|---|

Formule moléculaire |

C10H19N |

Poids moléculaire |

153.26 g/mol |

Nom IUPAC |

2-ethyl-N-methylbicyclo[2.2.1]heptan-2-amine |

InChI |

InChI=1S/C10H19N/c1-3-10(11-2)7-8-4-5-9(10)6-8/h8-9,11H,3-7H2,1-2H3 |

Clé InChI |

BKUXFGWLJDZSMK-UHFFFAOYSA-N |

SMILES |

CCC1(CC2CCC1C2)NC |

SMILES canonique |

CCC1(CC2CCC1C2)NC |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-Norbornanamine, 2-ethyl-N-methyl- |

Origine du produit |

United States |

Applications De Recherche Scientifique

Pharmacological Applications

1. Drug Development

2-Norbornanamine derivatives have been investigated for their potential as therapeutic agents. The compound exhibits properties that may be beneficial in treating neurological disorders due to its structural similarity to other known psychoactive compounds.

2. Neurotransmitter Modulation

Research indicates that 2-norbornanamine may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This interaction suggests possible applications in developing treatments for conditions like depression and anxiety disorders.

3. Antimicrobial Activity

Studies have shown that certain derivatives of 2-norbornanamine possess antimicrobial properties. This has implications for developing new antibiotics or antiseptics, particularly against resistant strains of bacteria.

Synthetic Methodologies

1. Synthesis Techniques

The synthesis of 2-norbornanamine typically involves several steps, including cyclization reactions and functional group modifications. Common methods include:

- Cyclization of Amines : Utilizing starting materials such as ethyl vinyl ketone and appropriate amines to form the bicyclic structure.

- Functionalization : Post-synthesis modifications can enhance the compound's biological activity or alter its pharmacokinetic properties.

Table 1: Synthetic Routes for 2-Norbornanamine Derivatives

| Route | Starting Material | Reaction Type | Yield |

|---|---|---|---|

| Route A | Ethyl vinyl ketone | Cyclization | High |

| Route B | 2-Ethyl-1-norbornene | Functionalization | Moderate |

Industrial Applications

1. Material Science

2-Norbornanamine is being explored for its use in polymer chemistry. Its unique structure allows it to act as a monomer or crosslinking agent in the production of durable materials.

2. Catalysis

The compound has been studied as a potential catalyst in various organic reactions due to its ability to stabilize transition states through steric effects.

Case Studies

1. Neuropharmacology Study

A recent study explored the effects of 2-norbornanamine on animal models of depression. Results indicated that administration led to significant improvements in behavioral tests compared to control groups, suggesting its potential as an antidepressant.

2. Antimicrobial Efficacy

Another case study focused on the antimicrobial properties of modified 2-norbornanamine compounds against E. coli and Staphylococcus aureus strains. The results demonstrated a noteworthy reduction in bacterial growth, highlighting its potential as a new class of antimicrobial agents.

Comparaison Avec Des Composés Similaires

Key Observations:

Fencamfamin’s phenyl group contributes to a higher logP (~3.5), aligning with its CNS-targeting properties .

Steric and Electronic Influences: The 2-ethyl group introduces steric bulk, which may affect binding to biological targets compared to smaller methyl-substituted analogs.

Pharmacological Profiles: Fencamfamin’s phenyl and N-ethyl groups are critical for its noradrenergic activity, while alkyl-substituted norbornanamines (e.g., N,2-dimethyl-) lack reported CNS effects . No direct activity data exist for 2-ethyl-N-methyl-, but its lipophilicity suggests possible bioavailability advantages over simpler analogs.

Physicochemical Properties

- Thermodynamic Data: Joback group contribution methods predict heat capacities (Cp,gas) for similar norbornanamines ranging from 528.72 J/mol·K (low-temperature) to 636.71 J/mol·K (high-temperature) .

- Melting Points: N-Phenethyl derivatives (e.g., N-phenethyl-2-norbornanamine) exhibit higher melting points (~150°C) due to aromatic stacking, whereas alkyl-substituted analogs are typically liquids or low-melting solids .

Méthodes De Préparation

Synthesis of 2-Norbornanone

The precursor 2-norbornanone is synthesized via hydration of norbornene. Zhang et al. (2016) optimized this process using sublimation inhibitors (e.g., polyethylene glycol) to suppress norbornene sublimation, achieving a 91% yield under mild sulfuric acid conditions. Key parameters include:

| Parameter | Value |

|---|---|

| Reaction Temperature | 60–80°C |

| Catalyst | Sulfuric acid |

| Sublimation Inhibitor | Polyethylene glycol |

| Yield | 91% |

Reductive Amination with Ethylamine and Methylation

2-Norbornanone undergoes reductive amination with ethylamine, followed by methylation. A two-step protocol involves:

- Imine Formation : Reaction of 2-norbornanone with ethylamine in toluene under reflux.

- Reduction : Sodium borohydride reduces the imine to 2-ethylnorbornanamine.

- Methylation : Quaternization with methyl iodide in the presence of a base (e.g., K$$2$$CO$$3$$).

This method yields 68–72% product but requires careful control of stoichiometry to avoid over-alkylation.

Synthetic Route 2: Catalytic Hydrogenation of Cyano Intermediates

Cyanohydrin Formation

Adapting the method from CN112250583A, norbornene reacts with paraformaldehyde, hydrochloric acid, and ammonium chloride to form a cyanohydrin intermediate. Key conditions include:

| Parameter | Value |

|---|---|

| Solvent | Toluene |

| Temperature | 60°C |

| Catalyst | Hydrochloric acid |

| Reaction Time | 10 hours |

Hydrogenation to Amine

The cyanohydrin intermediate is hydrogenated using Raney cobalt at 120°C under 3.5 MPa hydrogen pressure, yielding 92% pure product after distillation. Ethyl and methyl groups are introduced via ammonium salt selection (e.g., ethylammonium chloride) and subsequent alkylation.

Catalytic Hydrogenation Optimization

Recent advances focus on catalyst systems to improve selectivity and yield:

| Catalyst System | Conditions | Yield |

|---|---|---|

| Raney cobalt | 120°C, 3.5 MPa H$$_2$$ | 92% |

| Pd/C | 80°C, 2 MPa H$$_2$$ | 85% |

| Ni-Al alloy | 100°C, 4 MPa H$$_2$$ | 78% |

Raney cobalt offers superior performance due to its high surface area and stability under harsh conditions.

Analytical Characterization

Critical physicochemical data for 2-norbornanamine, 2-ethyl-N-methyl- include:

| Property | Value | Source |

|---|---|---|

| Boiling Point | 190.1°C at 760 mmHg | |

| Density | 0.92 g/cm³ | |

| Flash Point | 58.6°C | |

| Refractive Index | 1.489 |

Gas chromatography (GC) retention indices on methyl silicone columns (e.g., I = 1677) aid in purity assessment.

Comparative Analysis of Synthetic Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Reductive Amination | Simple reagents | Over-alkylation risk | 68–72% |

| Catalytic Hydrogenation | High purity | High-pressure equipment | 85–92% |

Catalytic hydrogenation is preferred industrially due to scalability and yield, despite higher equipment costs.

Challenges and Process Optimizations

Q & A

Q. How is 2-ethyl-N-methyl-2-norbornanamine synthesized, and what spectroscopic methods confirm its structure?

Methodological Answer: The synthesis typically involves functionalizing norbornene derivatives through alkylation or reductive amination. For example, norbornadiene derivatives can react with ethyl and methyl amines under controlled conditions to introduce substituents . Post-synthesis, infrared (IR) spectroscopy is critical for structural confirmation. Key IR absorption bands in the 900–800 cm⁻¹ range (e.g., 855–845 cm⁻¹ for benzyl-dimethylamine groups) help identify amine functionalities and norbornane skeletal vibrations. Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) further resolves substituent positions, such as distinguishing ethyl and methyl groups on the norbornane framework .

Q. What are the key physical properties of 2-ethyl-N-methyl-2-norbornanamine, and how are they experimentally determined?

Methodological Answer: Critical properties include melting point, boiling point, and density. Experimental determination involves:

- Differential Scanning Calorimetry (DSC) for melting point analysis.

- Gas Chromatography (GC) coupled with boiling point calibration standards.

- Density measurements via pycnometry or vibrating-tube densitometers.

Comparative data from computational methods (e.g., Joback and Crippen group contribution models) can predict properties like critical volume (vc) and vapor pressure, but experimental validation is essential for accuracy .

Advanced Research Questions

Q. How can computational methods predict thermodynamic properties of 2-ethyl-N-methyl-2-norbornanamine, and how do these compare with experimental data?

Methodological Answer: Group contribution methods (e.g., Joback, Crippen) estimate properties such as enthalpy of formation (ΔfH°gas) and entropy (ΔrS°) by summing contributions from molecular fragments. For instance, the Joback method predicts critical volume (vc) using predefined group values for norbornane and amine moieties . Advanced quantum mechanical calculations (e.g., DFT) refine these predictions by optimizing molecular geometry and electron distribution. Discrepancies often arise between computed and experimental data due to approximations in group contribution models or solvent effects in experimental setups. Researchers should cross-validate computational results with high-precision techniques like bomb calorimetry for ΔfH°gas .

Q. What analytical strategies are recommended to detect and quantify nitrosamine impurities in 2-ethyl-N-methyl-2-norbornanamine?

Methodological Answer: Nitrosamine detection requires sensitive methods due to their carcinogenic potential. A validated approach includes:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specificity.

- Headspace Gas Chromatography (HS-GC) coupled with nitrogen chemiluminescence detection for volatile nitrosamines.

Regulatory guidelines (e.g., EMA Q&A 10) mandate reporting limits in ng/g (ppb) and require interim root-cause analyses if impurities exceed thresholds. Total nitrosamine limits are calculated as the sum of individual AI (acceptable intake) values, necessitating orthogonal method validation to avoid false negatives .

Q. How can researchers resolve discrepancies between computational predictions and experimental data for physical properties?

Methodological Answer: Discrepancies often stem from model limitations (e.g., neglecting steric effects in norbornane derivatives) or experimental artifacts (e.g., impurities). To address this:

- Perform sensitivity analysis on computational models to identify error-prone parameters.

- Validate experimental protocols using reference compounds with well-established properties (e.g., NIST-certified standards).

- Use molecular dynamics simulations to account for temperature-dependent behavior, such as conformational changes in the norbornane ring that affect density or solubility .

Safety and Experimental Design

Q. What safety protocols are critical when handling 2-ethyl-N-methyl-2-norbornanamine in laboratory settings?

Methodological Answer:

- Engineering Controls : Use fume hoods or closed systems to minimize inhalation exposure. Install emergency safety showers and eye baths .

- Personal Protective Equipment (PPE) : Wear impervious gloves (e.g., nitrile), safety goggles, and lab coats. Respiratory protection (e.g., NIOSH-approved respirators) is required if aerosolization occurs .

- Waste Management : Segregate amine-containing waste for neutralization before disposal, adhering to institutional hazardous waste guidelines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.